2-[2-(3-Methylphenoxy)ethylamino]ethylcarbamodithioic acid
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Overview
Description
2-[2-(3-Methylphenoxy)ethylamino]ethylcarbamodithioic acid is an organic compound that features a unique combination of functional groups, including a phenoxy group, an aminoethyl group, and a carbamodithioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Methylphenoxy)ethylamino]ethylcarbamodithioic acid typically involves a multi-step process:
Preparation of 3-Methylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3-Methylphenoxyethylamine: The 3-methylphenol is then reacted with ethylene oxide to form 3-methylphenoxyethanol, which is subsequently converted to 3-methylphenoxyethylamine through a reaction with ammonia.
Synthesis of this compound: The final step involves the reaction of 3-methylphenoxyethylamine with carbon disulfide and an appropriate amine to form the desired carbamodithioic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Methylphenoxy)ethylamino]ethylcarbamodithioic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The carbamodithioic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted carbamodithioic acid derivatives.
Scientific Research Applications
2-[2-(3-Methylphenoxy)ethylamino]ethylcarbamodithioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3-Methylphenoxy)ethylamino]ethylcarbamodithioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may interact with hydrophobic pockets, while the aminoethyl and carbamodithioic acid moieties can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)ethylamine: Similar structure but with a methoxy group instead of a methyl group.
2-(2-Ethylphenoxy)ethylamine: Similar structure but with an ethyl group instead of a methyl group.
2-(2-Chlorophenoxy)ethylamine: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
2-[2-(3-Methylphenoxy)ethylamino]ethylcarbamodithioic acid is unique due to the presence of the carbamodithioic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-[2-(3-methylphenoxy)ethylamino]ethylcarbamodithioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS2/c1-10-3-2-4-11(9-10)15-8-7-13-5-6-14-12(16)17/h2-4,9,13H,5-8H2,1H3,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTQAJMKLOHNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNCCNC(=S)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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